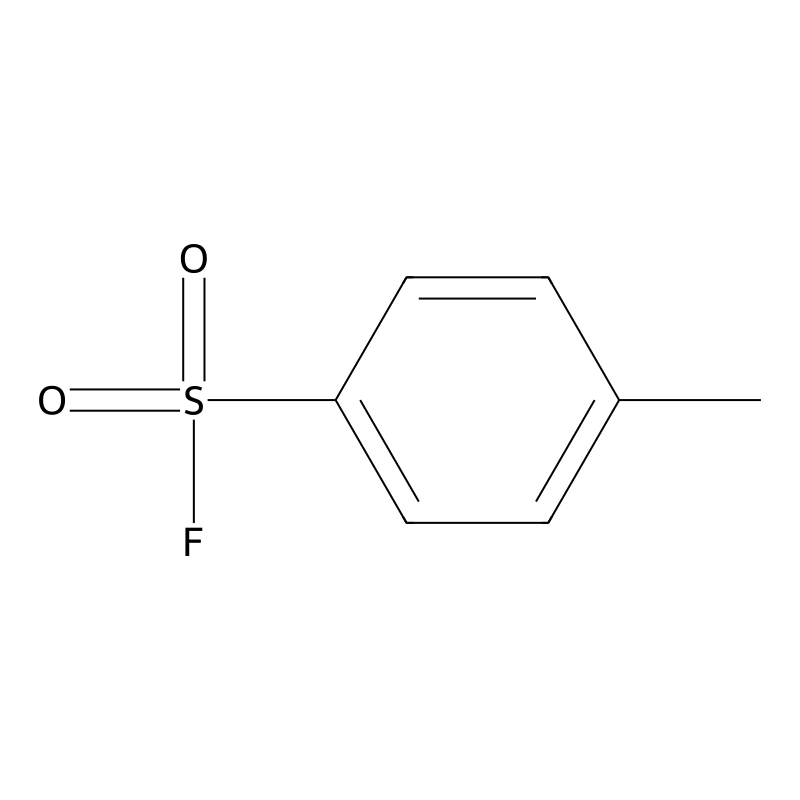

4-methylbenzenesulfonyl fluoride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

4-Methylbenzenesulfonyl fluoride (Tosyl fluoride, CAS 455-16-3) is a highly stable, crystalline sulfonylating agent (melting point 41–43 °C) that serves as a cornerstone reagent in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and [18F] radiochemistry. Unlike traditional sulfonyl chlorides, the S-F bond in tosyl fluoride is exceptionally resistant to reductive cleavage and spontaneous hydrolysis, remaining inert under neutral and mildly basic conditions. This thermodynamic stability, coupled with its exclusive heterolytic cleavage under specific Lewis base catalysis (such as DBU or BEMP), makes it an ideal precursor for the selective tosylation of silyl ethers, the synthesis of sulfonamides, and as a versatile, moisture-tolerant [18F]fluoride relay in positron emission tomography (PET) tracer manufacturing [1].

Procuring the cheaper and more common tosyl chloride (TsCl) as a generic substitute for tosyl fluoride fundamentally compromises SuFEx workflows and aqueous-phase functionalizations. The S-Cl bond is highly susceptible to homolytic scission, reductive collapse, and rapid hydrolysis in the presence of moisture or basic amines, leading to significant yield losses and the generation of corrosive byproducts. In contrast, tosyl fluoride's S-F bond is virtually immune to spontaneous hydrolysis even in aqueous buffers, requiring specific catalytic activation to react. Substituting TsF with TsCl in silyl-ether deprotection-tosylation sequences or [18F] radiolabeling protocols directly results in poor conversions, degraded resin trapping, and the inability to bypass critical azeotropic drying steps [1].

Hydrolytic Stability in Aqueous and Basic Media

Tosyl fluoride exhibits exceptional hydrolytic stability compared to its chloride analogue. In comparative radiochemical and synthetic studies, tosyl fluoride remains intact and stable in 1:1 acetonitrile/PBS buffer at pH 7.4, whereas tosyl chloride (TsCl) undergoes rapid and complete decomposition to sulfonate and chloride ions under identical basic aqueous conditions. This stability allows TsF to be utilized in biphasic or aqueous reaction mixtures without requiring massive stoichiometric excesses to compensate for hydrolytic degradation [1].

| Evidence Dimension | Stability in basic aqueous media (1:1 MeCN/PBS, pH 7.4) |

| Target Compound Data | Stable; remains intact and reactive |

| Comparator Or Baseline | Tosyl chloride (TsCl): Complete decomposition to sulfonate/chloride |

| Quantified Difference | Complete survival vs. complete degradation |

| Conditions | 1:1 acetonitrile/PBS buffer, pH 7.4, room temperature |

Enables procurement for aqueous-phase click chemistry and bioconjugation where traditional sulfonyl chlorides fail due to rapid hydrolysis.

SuFEx Conversion Efficiency for Silyl Ethers

In the synthesis of tosylates from protected alcohols, tosyl fluoride demonstrates vastly superior reactivity under SuFEx conditions. When reacting silyl ethers (such as TMS, TES, or TBS ethers) in the presence of catalytic 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), tosyl fluoride provides high-yielding, one-step conversions to the corresponding tosylates. In direct contrast, attempting this exact catalytic transformation using tosyl chloride results in poor conversions and reaction failures, as the fluoride ion generated from TsF is essential to promote the catalytic cycle[1].

| Evidence Dimension | One-step conversion yield of silyl ethers to tosylates |

| Target Compound Data | High yield (near-quantitative depending on substrate) |

| Comparator Or Baseline | Tosyl chloride (TsCl): Poor conversion / reaction failure |

| Quantified Difference | High-yielding vs. poor conversion |

| Conditions | Acetonitrile, room temperature, catalytic DBU |

Justifies the specific procurement of TsF for late-stage functionalization and protecting-group manipulation where TsCl is chemically ineffective.

Radiochemical Processing and Azeotropic Drying Bypass

In PET radiotracer manufacturing, utilizing tosyl fluoride as an [18F]fluoride relay eliminates the most time-consuming step of traditional radiochemistry. By passing TsCl over an aqueous anion exchange resin containing trapped [18F]fluoride, the stable, neutral [18F]TsF is generated and eluted with over 90% efficiency. This completely bypasses the standard azeotropic drying step required for naked [18F]fluoride, providing a highly reactive, anhydrous radiofluorination agent suitable for continuous flow solid-phase radiosynthesis [1].

| Evidence Dimension | Radiochemical processing efficiency |

| Target Compound Data | >90% elution of radioactivity as[18F]TsF directly from aqueous resin |

| Comparator Or Baseline | Standard[18F]fluoride: Requires extensive azeotropic drying before use |

| Quantified Difference | Elimination of the azeotropic drying step |

| Conditions | Solid-phase extraction (SPE) cartridge, room temperature elution |

Drives procurement for automated radiopharmaceutical manufacturing by significantly reducing synthesis time and simplifying flow chemistry setups.

Late-Stage SuFEx Functionalization of Complex Molecules

Because of its exclusive reactivity under DBU catalysis and absolute resistance to spontaneous hydrolysis, tosyl fluoride is the reagent of choice for installing tosylate leaving groups on complex, multi-functionalized substrates. It is specifically procured for one-pot deprotection-tosylation of silyl ethers where traditional tosyl chloride would cause side reactions or fail to reach completion [1].

Automated PET Radiotracer Manufacturing

Tosyl fluoride serves as a critical [18F] relay molecule in radiopharmaceutical synthesis. Its ability to be generated on-column and elute in anhydrous organic solvents allows radiochemists to completely bypass azeotropic drying, making it ideal for continuous-flow microfluidic systems and small-scale, rapid PET tracer production[2].

Aqueous and Biphasic Bioconjugation

Due to the extreme stability of the S-F bond in basic and aqueous media, tosyl fluoride is utilized in chemical biology for covalent protein modification and bioconjugation. Unlike tosyl chloride, which rapidly degrades in biological buffers, TsF remains intact until it encounters a specific microenvironment or catalyst, enabling highly selective labeling without the need for massive stoichiometric excesses [3].

References

- [1] Gembus, V., et al. 'An Efficient Organocatalyzed Interconversion of Silyl Ethers to Tosylates Using DBU and p-Toluenesulfonyl Fluoride.' Synthesis, 2010(9), 1463-1466.

- [2] Chen, X., et al. '[18F]Tosyl fluoride as a versatile [18F]fluoride source for the preparation of 18F-labeled radiopharmaceuticals.' Scientific Reports 13, 3169 (2023).

- [3] Dong, J., et al. 'Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.' Angewandte Chemie International Edition, 53(36), 9430-9448 (2014).

XLogP3

LogP

Melting Point

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (90.7%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H332 (90.7%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant